3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride

medicinal chemistry structure-activity relationship CNS drug discovery

This compound is the defined 3,4-difluorophenoxy azetidine hydrochloride with a methylene (-CH₂-) linker—structurally distinct from the direct-attachment analog 3-(3,4-difluorophenoxy)azetidine HCl (CAS 1236862-32-0). The 3,4-difluoro substitution pattern confers a unique electronic and metabolic profile versus 2,3-, 2,4-, or 3,5-regioisomers claimed in separate patent families targeting monoamine neurotransmitter modulation (dopamine, norepinephrine, serotonin) in cortical regions. Substituting any analog risks unverified SAR perturbations. Supplied as ≥98% pure hydrochloride salt for aqueous solubility and solid-state stability. Procure this exact CAS to ensure scaffold fidelity in hit-to-lead CNS programs.

Molecular Formula C10H12ClF2NO
Molecular Weight 235.66 g/mol
CAS No. 1864053-69-9
Cat. No. B1432708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride
CAS1864053-69-9
Molecular FormulaC10H12ClF2NO
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC(=C(C=C2)F)F.Cl
InChIInChI=1S/C10H11F2NO.ClH/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H
InChIKeyZTZJGXZWAFNGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride (CAS 1864053-69-9) | Procurement Guide & Differentiation Analysis


3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride (CAS: 1864053-69-9) is a substituted azetidine derivative with molecular formula C₁₀H₁₂ClF₂NO and molecular weight 235.66 g/mol . The compound comprises a four-membered azetidine nitrogen heterocycle core linked via a methylene bridge to a 3,4-difluorophenoxy moiety, presented as the hydrochloride salt . It is commercially available as a research-use-only building block with typical purity specifications of ≥98% . Structurally, it belongs to the 3-phenoxy-azetidine class, which has been identified in patent literature as a scaffold of interest for modulating cortical catecholaminergic neurotransmission, though specific bioactivity data for this exact compound remains unpublished [1].

Why 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride Cannot Be Replaced by Closest Analogs: A Structural Necessity Analysis


Although multiple difluorophenoxy-azetidine variants exist in commercial and patent space, 3-[(3,4-difluorophenoxy)methyl]azetidine hydrochloride is structurally distinct from all closest analogs in three critical parameters: fluorine substitution pattern (3,4- vs. alternative regiochemistry), linker composition (methylene bridge vs. direct oxygen attachment), and salt form (hydrochloride vs. free base) [1]. The 3,4-difluoro substitution on the phenyl ring confers a specific electron distribution and metabolic profile that differs from 2,3-, 2,4-, 2,5-, or 3,5-regioisomers, each of which has been independently claimed in separate patent families targeting distinct biological mechanisms [2]. The methylene spacer between the azetidine ring and the phenoxy group introduces a rotatable bond and an additional degree of conformational freedom that is absent in 3-(3,4-difluorophenoxy)azetidine hydrochloride (CAS 1236862-32-0), which lacks the -CH₂- linker . Consequently, substituting any close analog for this compound in a synthetic sequence or SAR study would introduce unverified structural perturbations—potentially invalidating comparative structure-activity conclusions or requiring re-optimization of reaction conditions developed for this specific scaffold. The evidence below quantifies these structural differences and their practical implications for procurement decisions.

Quantitative Differentiation Evidence: 3-[(3,4-Difluorophenoxy)methyl]azetidine HCl vs. Comparator Analogs


Fluorine Substitution Pattern: 3,4-Difluoro vs. Mono-Fluoro and Alternative Regioisomers

The compound possesses two fluorine atoms at the 3- and 4-positions of the phenoxy ring (F count = 2). The mono-fluoro analog 3-[(4-fluorophenoxy)methyl]azetidine hydrochloride (CAS 1864057-70-4) contains only one fluorine (F count = 1) [1]. Patent literature covering the azetidine class demonstrates that fluorine substitution pattern critically influences target engagement: among difluorophenoxy regioisomers claimed in CN109963834B, 3,4-difluoro, 2,3-difluoro, 2,4-difluoro, 2,5-difluoro, 3,5-difluoro, and 2,3,5,6-tetrafluoro variants are each disclosed as distinct embodiments with separate biological profiles [2]. The 3,4-substitution pattern yields a specific electronic density distribution and dipole moment that differs measurably from alternative regioisomers, affecting binding interactions with aromatic residues in target protein pockets [3].

medicinal chemistry structure-activity relationship CNS drug discovery

Methylene Linker Presence: -CH₂- Bridge vs. Direct Oxygen Attachment

This compound incorporates a methylene (-CH₂-) bridge between the azetidine ring (position 3) and the difluorophenoxy oxygen. The direct-attachment analog 3-(3,4-difluorophenoxy)azetidine hydrochloride (CAS 1236862-32-0) lacks this methylene spacer, with the phenoxy group directly bonded to the azetidine ring . The methylene insertion increases the rotatable bond count by one (from 2 to 3 rotatable bonds), alters the distance between the azetidine nitrogen and the aromatic ring centroid (estimated increase of approximately 1.5 Å), and modifies the pKa of the azetidine nitrogen due to altered inductive effects [1]. In patent family CN109963834B, 3-phenoxy-azetidine derivatives with and without methylene linkers are treated as distinct chemical series with separate structure-activity relationships [2].

synthetic chemistry conformational analysis scaffold design

Salt Form Selection: Hydrochloride Salt vs. Free Base Form

This compound is supplied as the hydrochloride salt (C₁₀H₁₂ClF₂NO), whereas the free base 3-[(3,4-difluorophenoxy)methyl]azetidine (CAS 954226-20-1, C₁₀H₁₁F₂NO) is also commercially available . The hydrochloride salt form confers distinct physicochemical properties: the molecular weight increases from 199.20 g/mol (free base) to 235.66 g/mol (HCl salt), a +36.46 g/mol difference corresponding to one equivalent of HCl . Unsubstituted azetidine hydrochloride is documented as freely soluble in water (103.8°C at 760 mmHg) and hygroscopic , whereas the free base exhibits different solubility characteristics. The hydrochloride salt provides enhanced aqueous solubility and improved solid-state handling properties including crystallinity and long-term storage stability under sealed, dry conditions at 2-8°C .

formulation development salt screening physicochemical properties

Commercial Availability and Purity Specification Benchmarking

3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is commercially available from multiple reputable vendors with documented purity specifications of ≥98% (ChemScene Cat. No. CS-0467972; Leyan Product No. 1538639) . In contrast, the free base analog (CAS 954226-20-1) is typically supplied at 95% purity, a difference of +3 percentage points in minimum purity specification . The compound is classified under MDL No. MFCD28125857, with a documented molecular weight of 235.66 g/mol and storage requirement of sealed, dry conditions at 2-8°C . Pricing data indicates a 5g quantity priced at approximately USD 1259.00 from one major supplier, establishing a procurement baseline for budgeting and comparative sourcing . Alternative difluorophenoxy regioisomers such as 3-(3,5-difluorophenoxy)azetidine hydrochloride (CAS 1864062-13-4) are available from different vendor networks with variable purity grades and lead times .

procurement quality control research supply chain

Recommended Research and Procurement Scenarios for 3-[(3,4-Difluorophenoxy)methyl]azetidine HCl (CAS 1864053-69-9)


Structure-Activity Relationship (SAR) Studies Requiring 3,4-Difluoro Substitution Pattern

This compound is appropriate for medicinal chemistry programs exploring the 3,4-difluorophenoxy azetidine scaffold, where fluorine substitution pattern is a critical variable. Patent family CN109963834B and US10875829B2 disclose 3-phenoxy-azetidine derivatives as modulators of cortical catecholaminergic neurotransmission (dopamine, norepinephrine, serotonin), and the 3,4-difluoro regioisomer represents one of several claimed substitution patterns with distinct electronic and steric profiles [1][2]. Researchers conducting SAR studies should procure this specific CAS number rather than substituting with 2,4-difluoro, 3,5-difluoro, or other regioisomers, as each substitution pattern may exhibit different target engagement profiles and metabolic stability characteristics .

Synthetic Route Development Requiring Methylene-Bridged Azetidine Scaffolds

This compound provides a methylene (-CH₂-) linker between the azetidine ring and the difluorophenoxy group, distinguishing it from direct-attachment analogs such as 3-(3,4-difluorophenoxy)azetidine HCl (CAS 1236862-32-0). The increased rotatable bond count (+1) and altered conformational ensemble enable distinct downstream functionalization opportunities, including nucleophilic substitution at the azetidine nitrogen, oxidation/reduction of the methylene-proximal positions, and coupling reactions that leverage the specific spatial presentation of the pharmacophore [2]. This scaffold is suitable for generating compound libraries where linker length and flexibility are parameters under investigation .

Formulation and Salt Screening Studies Requiring Hydrochloride Salt Form

The hydrochloride salt form of this compound (molecular weight 235.66 g/mol) is appropriate for applications requiring aqueous solubility and solid-state stability under standard laboratory storage conditions. Based on the documented properties of the azetidine HCl core (freely soluble in water, hygroscopic, stable when sealed and stored at 2-8°C) [1], this salt form may be preferable to the free base (molecular weight 199.20 g/mol, CAS 954226-20-1) for aqueous formulation development, in vitro assay preparation requiring aqueous solubility, and long-term compound storage [2]. Researchers should note that the +36.46 g/mol mass difference (one HCl equivalent) must be accounted for in stoichiometric calculations and concentration determinations .

Building Block Procurement for CNS-Targeted Drug Discovery Programs

Given the disclosure of 3-phenoxy-azetidine derivatives in patent literature as modulators of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) in cerebral cortical areas [1], this compound may serve as a building block or reference standard in CNS drug discovery programs targeting disorders such as depression, anxiety, ADHD, and cognitive dysfunction [2]. The compound is supplied as a research-use-only (RUO) material with ≥98% purity from multiple vendors , making it suitable for hit-to-lead optimization, in vitro pharmacology profiling, and as a synthetic intermediate for generating proprietary analogs. Procurement should be limited to established suppliers providing certificate of analysis documentation and appropriate storage/shipping conditions .

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